molecular formula C14H20ClNO2 B1675172 Levophacetoperan HCl CAS No. 23257-56-9

Levophacetoperan HCl

Cat. No.: B1675172
CAS No.: 23257-56-9
M. Wt: 269.77 g/mol
InChI Key: LDPSCUMJCVDWCB-DTPOWOMPSA-N
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Description

Levophacetoperane (hydrochloride) is a psychostimulant developed by Rhône-Poulenc in the 1950s. It is known for its use as an antidepressant and anorectic. The compound is a reverse ester of methylphenidate and has been utilized in various therapeutic applications, particularly in the treatment of attention-deficit/hyperactivity disorder (ADHD) and narcolepsy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Levophacetoperane (hydrochloride) is synthesized through a series of chemical reactions involving the esterification of phenylacetone with piperidine derivatives. The process typically involves the following steps:

    Esterification: Phenylacetone is reacted with piperidine in the presence of an acid catalyst to form the ester intermediate.

    Hydrochloride Formation: The ester intermediate is then treated with hydrochloric acid to form the hydrochloride salt of levophacetoperane.

Industrial Production Methods: The industrial production of levophacetoperane (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Levophacetoperane (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert levophacetoperane into its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various derivatives of levophacetoperane, such as alcohols, ketones, and substituted piperidines .

Scientific Research Applications

Levophacetoperane (hydrochloride) has been extensively studied for its applications in various fields:

Mechanism of Action

Levophacetoperane (hydrochloride) exerts its effects by inhibiting the reuptake of dopamine and norepinephrine in the central nervous system. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their stimulatory effects. The compound binds to the catecholamine transporter, preventing the reabsorption of dopamine and norepinephrine, thereby prolonging their action .

Comparison with Similar Compounds

Levophacetoperane (hydrochloride) is unique due to its reverse ester structure compared to other psychostimulants. Similar compounds include:

Levophacetoperane’s unique structure and mechanism of action make it a valuable compound in both research and therapeutic contexts.

Properties

CAS No.

23257-56-9

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

[(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate;hydrochloride

InChI

InChI=1S/C14H19NO2.ClH/c1-11(16)17-14(12-7-3-2-4-8-12)13-9-5-6-10-15-13;/h2-4,7-8,13-15H,5-6,9-10H2,1H3;1H/t13-,14-;/m1./s1

InChI Key

LDPSCUMJCVDWCB-DTPOWOMPSA-N

SMILES

CC(=O)OC(C1CCCCN1)C2=CC=CC=C2.Cl

Isomeric SMILES

CC(=O)O[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2.Cl

Canonical SMILES

CC(=O)OC(C1CCCCN1)C2=CC=CC=C2.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Levophacetoperane hydrochloride;  Levophacetoperan HCl;  RP 8228;  RP-8228;  RP8228; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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